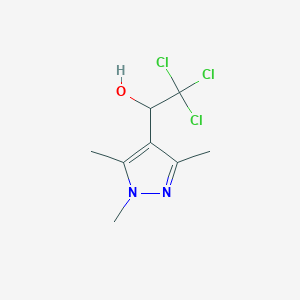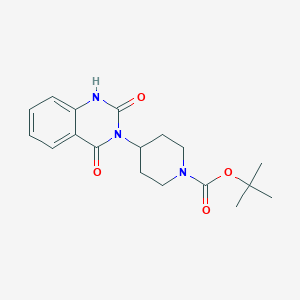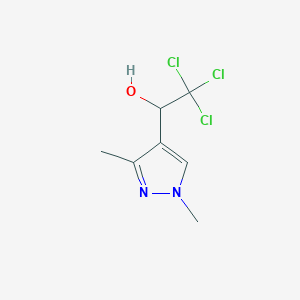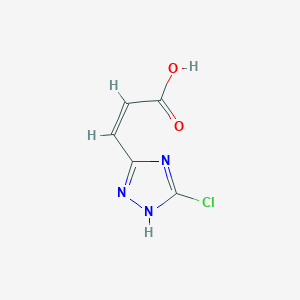![molecular formula C12H12N4O2 B1396475 3-(7H-ピロロ[2,3-d]ピリミジン-4-イル)-3-アザビシクロ[3.1.0]ヘキサン-2-カルボン酸 CAS No. 1296172-33-2](/img/structure/B1396475.png)
3-(7H-ピロロ[2,3-d]ピリミジン-4-イル)-3-アザビシクロ[3.1.0]ヘキサン-2-カルボン酸
説明
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
一酸化窒素産生阻害
この化合物は、一酸化窒素産生を阻害する可能性について研究されており、さまざまな生理学的および病理学的プロセスに影響を与える可能性があります .
抗糖尿病活性
ピロロ[2,3-d]ピリミジンのアナログは、α-アミラーゼ酵素阻害剤として有望な結果を示しており、糖尿病の治療に役立つ可能性があります .
抗菌特性
いくつかの誘導体は、抗菌活性について評価されており、新しい抗生物質の開発につながる可能性があります .
癌治療のためのキナーゼ阻害
ハロゲン化誘導体は、標的キナーゼ阻害剤(TKI)として合成されており、癌治療に役立つ可能性があります .
抗結核活性
ピロロ[2,3-d]ピリミジン環の酸触媒化学選択的置換により、抗結核活性を示す化合物が得られました .
選択的キナーゼ阻害
親油性置換の最適化により、特定のキナーゼの選択的なナノモル阻害剤である化合物が得られており、キナーゼの調節不全に関連する疾患の治療法の開発に重要となる可能性があります .
作用機序
Target of Action
The primary targets of the compound 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31Similar compounds have been shown to target various kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, division, and differentiation .
Mode of Action
The exact mode of action of 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31It can be inferred from similar compounds that they may interact with their targets (kinases) by binding to the active site, thereby inhibiting the kinase activity . This inhibition can lead to changes in the cellular processes regulated by these kinases .
Biochemical Pathways
The specific biochemical pathways affected by 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31Kinase inhibitors, like this compound, generally affect pathways related to cell growth and division . By inhibiting kinase activity, these compounds can disrupt these pathways, leading to downstream effects such as cell cycle arrest .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31Similar compounds have been shown to exhibit desired efficacies in in vivo studies , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 3-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[31Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . This is often accompanied by an increase in proapoptotic proteins and a decrease in antiapoptotic proteins .
生化学分析
Biochemical Properties
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . By binding to the active site of PKB, 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid prevents the phosphorylation of downstream targets, thereby modulating various cellular processes.
Cellular Effects
The effects of 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid on cells are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, the inhibition of PKB by 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound affects the PI3K-Akt-mTOR pathway, which is critical for cell growth and survival.
Molecular Mechanism
At the molecular level, 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in cell survival and proliferation, such as GSK3β, FKHRL1, and mTOR. Furthermore, 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid may also influence gene expression by modulating transcription factors downstream of PKB.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of PKB activity . Prolonged exposure to 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid may lead to adaptive cellular responses, such as the upregulation of compensatory pathways.
Dosage Effects in Animal Models
The effects of 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects.
Metabolic Pathways
3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is involved in several metabolic pathways. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes influence the compound’s bioavailability and efficacy. Additionally, 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid may affect metabolic flux by altering the levels of key metabolites involved in cellular energy production.
Transport and Distribution
The transport and distribution of 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, binding proteins such as serum albumin may influence the compound’s distribution and accumulation in tissues.
Subcellular Localization
The subcellular localization of 3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy in modulating biochemical reactions.
特性
IUPAC Name |
3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(18)9-8-3-6(8)4-16(9)11-7-1-2-13-10(7)14-5-15-11/h1-2,5-6,8-9H,3-4H2,(H,17,18)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIWWQLQHOVKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C3=NC=NC4=C3C=CN4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1396392.png)

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole](/img/structure/B1396396.png)


![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396399.png)
![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396400.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one](/img/structure/B1396404.png)
![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1396406.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)

![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)
![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)
